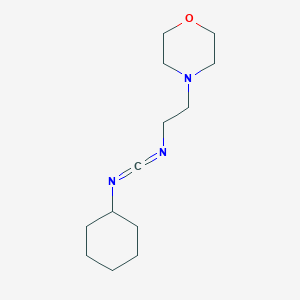

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide

Description

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (CMC) is a water-soluble carbodiimide widely utilized in biochemical and bioconjugation applications. Its molecular formula is C₁₃H₂₃N₃O, with a molecular weight of 237.34 g/mol (free base) and 435.56 g/mol for its metho-p-toluenesulfonate salt (CAS: 2491-17-0) . CMC is distinguished by its cyclohexyl and morpholinyl ethyl groups, which confer water solubility and reactivity toward carboxyl and phosphate groups. Key applications include:

- DNA/RNA modification: Detection of single-base mismatches via selective binding to unpaired guanine and thymine/uracil residues .

- Protein studies: Inactivation of enzymes like yeast hexokinase by modifying essential glutamyl residues .

- Antibody immobilization: Activation of carboxyl groups on solid surfaces for covalent attachment of biomolecules .

Properties

InChI |

InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPOFXIBHOVFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165973 | |

| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15580-20-8 | |

| Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15580-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-3-(2-(4-MORPHOLINYL)ETHYL)CARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZEQ3G48DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Urea Dehydration Method

The most well-documented synthesis involves the dehydration of a urea intermediate derived from cyclohexyl isothiocyanate and N-(2-aminoethyl)morpholine. The process proceeds in two stages:

-

Formation of the Urea Intermediate :

Cyclohexyl isothiocyanate reacts with N-(2-aminoethyl)morpholine to form a thiourea derivative. This intermediate is subsequently oxidized to urea. The reaction is typically conducted in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis. -

Dehydration to Carbodiimide :

The urea intermediate undergoes dehydration using p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent, with potassium carbonate (K₂CO₃) as a base and benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst. This step achieves a yield of 91% under optimized conditions.

Phosphoramidate-Mediated Coupling

An alternative route employs cyclohexyl isocyanate and 2-(4-morpholinyl)ethyl diethylphosphoramidate. In this method:

-

The reaction is facilitated by potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

-

The phosphoramidate acts as a leaving group, enabling the formation of the carbodiimide bond with an 82% yield .

Optimization of Reaction Conditions

Catalytic System and Solvent Selection

The choice of catalyst and solvent significantly influences reaction efficiency:

| Method | Catalyst | Solvent | Yield |

|---|---|---|---|

| Urea Dehydration | p-TsCl, K₂CO₃, BTEAC | Dichloromethane | 91% |

| Phosphoramidate Coupling | K₂CO₃ | DMF | 82% |

Temperature and Reaction Time

-

Urea Dehydration : Conducted at 25–30°C for 6–8 hours to minimize side reactions such as N-acylurea formation.

-

Phosphoramidate Coupling : Requires mild heating (40–50°C ) for 12 hours to ensure complete conversion.

Side Reactions and Mitigation Strategies

N-Acylurea Formation

A major side product in carbodiimide synthesis is N-acylurea, arising from the rearrangement of the O-acylurea intermediate. This is suppressed by:

Hydrolysis of Reactive Intermediates

Hydrolysis of the O-acylurea intermediate consumes the carbodiimide product. Strategies to mitigate this include:

Comparative Analysis of Synthetic Methods

| Parameter | Urea Dehydration | Phosphoramidate Coupling |

|---|---|---|

| Yield | 91% | 82% |

| Reaction Time | 6–8 hours | 12 hours |

| Catalyst Cost | Moderate (BTEAC required) | Low (K₂CO₃ only) |

| Side Products | Minimal (N-acylurea <1%) | Diethyl phosphate |

The urea dehydration method is favored for industrial-scale production due to higher yields and shorter reaction times, whereas the phosphoramidate route offers cost advantages for laboratory-scale synthesis .

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the carbodiimide group.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Cross-Linking Reactions: It is commonly used in cross-linking reactions with carboxyl groups in proteins and peptides.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants.

Scientific Research Applications

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in peptide synthesis and in the modification of proteins and nucleic acids.

Biology: The compound is employed in the study of enzyme mechanisms and protein-protein interactions.

Medicine: It is used in the development of drug delivery systems and in the modification of biomolecules for therapeutic purposes.

Industry: The compound is utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide involves the formation of a reactive intermediate that can interact with carboxyl groups in proteins and peptides. This interaction leads to the formation of stable amide bonds, resulting in the cross-linking of the biomolecules. The molecular targets include carboxyl groups in proteins and peptides, and the pathways involved are primarily related to protein modification and stabilization .

Comparison with Similar Compounds

Key Differences :

- EDC is more commonly used in peptide coupling due to its lower molecular weight and widespread commercial availability.

- CMC’s morpholinyl group enhances specificity for nucleic acid applications, enabling detection of DNA mismatches and RNA secondary structures .

Dicyclohexylcarbodiimide (DCC)

CAS : 538-75-0; Molecular Weight : 206.33 g/mol

Key Differences :

- DCC’s insolubility in water limits its use to organic-phase reactions, whereas CMC’s water compatibility makes it ideal for biological systems.

- DCU precipitation complicates purification in DCC-mediated reactions, whereas CMC’s byproducts remain soluble .

1-Cyclohexyl-3-[2-morpholinoethyl]carbodiimide Metho-p-Toluenesulfonate (CMCT)

CAS : 2491-17-0; Molecular Weight : 435.56 g/mol

CMCT is the metho-p-toluenesulfonate salt of CMC, enhancing its stability and solubility. It is specifically employed in RNA structure probing to modify unpaired uracil and guanine residues . Compared to EDC and DCC, CMCT’s sulfonate group improves aqueous reactivity, making it indispensable in nucleic acid research.

Biological Activity

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (CMC) is a carbodiimide compound primarily utilized as a coupling agent in organic synthesis, particularly in peptide synthesis. This article explores its biological activity, mechanisms of action, applications, and safety considerations based on various research findings.

Chemical Structure and Properties:

- Molecular Formula: C13H23N3O

- Molecular Weight: 237.35 g/mol

- Appearance: White to light yellow solid

- Solubility: Soluble in water and organic solvents such as methanol and benzene

Mechanism of Action:

CMC acts as a coupling agent by activating carboxylic acids to form amide bonds with amines. The reaction mechanism typically involves the formation of an O-acylisourea intermediate, which subsequently reacts with the amine to yield the desired product while releasing N-acylurea as a byproduct. This process is crucial in peptide synthesis, enabling the formation of stable peptide bonds essential for protein structure and function .

Biological Applications

Peptide Synthesis:

CMC is extensively used in synthesizing peptides due to its ability to couple amino acids efficiently. The compound's unique reactivity allows for selective modifications in both solution and gas phases, making it valuable for creating peptidomimetics and other biologically relevant compounds .

Modification of Biomolecules:

Research indicates that CMC can modify biomolecules like tRNA, showcasing its potential applications in molecular biology and biochemistry. This capability allows for the development of novel therapeutic agents by creating stable covalent bonds with amino acids .

Case Studies:

-

Modification of Ribonuclease:

A study demonstrated the modification of a ribonuclease from Rhizopus sp. using CMC, which resulted in enhanced enzyme stability and activity. This modification could potentially lead to improved applications in biotechnology . -

Glucoamylase Modification:

Another investigation involved modifying a minor glucoamylase from Aspergillus saitoi with CMC, which enhanced the enzyme's functional properties. Such modifications are critical for optimizing enzyme performance in industrial applications .

Safety and Toxicity

While CMC is effective as a coupling agent, it poses certain safety concerns:

- Irritation Risks: CMC can irritate the skin, eyes, and respiratory system.

- Mutagenicity Concerns: There are suspicions regarding its mutagenic potential, necessitating careful handling and use in controlled environments .

Comparative Analysis with Other Carbodiimides

To understand CMC's efficacy better, it is beneficial to compare it with other commonly used carbodiimides such as dicyclohexylcarbodiimide (DCC). The following table summarizes key differences:

| Property | This compound (CMC) | Dicyclohexylcarbodiimide (DCC) |

|---|---|---|

| Solubility | Water-soluble | Less soluble in water |

| Reactivity | Higher reactivity with amino acids | Moderate reactivity |

| Byproducts | N-acylurea | Dicyclohexylurea |

| Safety Profile | Potentially mutagenic | Less toxic but still hazardous |

Q & A

Q. What is the primary biochemical application of 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in academic research?

This carbodiimide is widely used as a zero-length crosslinker to activate carboxyl groups for conjugation with amines, enabling covalent attachment of biomolecules (e.g., antibodies, polysaccharides) to functionalized surfaces or other biomolecules. It is particularly effective in coupling carboxylated ligands to aminated substrates in solid-phase assays or biosensor development . Unlike 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it is water-soluble and compatible with physiological buffers, making it suitable for modifying biomolecules in aqueous environments .

Q. How does this carbodiimide facilitate DNA mutation detection in heteroduplex analysis?

The reagent selectively modifies unpaired guanine and thymine residues in mismatched DNA regions, forming stable adducts that alter electrophoretic mobility. Researchers use 15% polyacrylamide gel electrophoresis to resolve modified (mismatched) and unmodified (perfectly paired) DNA fragments. This method enables precise identification of single-base mismatches, as demonstrated in PCR product analysis . Critical parameters include reaction pH (6.0–7.5), carbodiimide concentration (10–50 mM), and incubation time (30–60 minutes at 37°C) .

Q. What is its role in RNA secondary structure prediction?

The carbodiimide reacts with unpaired uracil residues, providing constraints for dynamic programming algorithms to predict RNA folding. For example, in 5S rRNA studies, chemical modification data improved prediction accuracy from 26.3% to 86.8% by incorporating constraints from carbodiimide reactivity . Researchers combine it with other probes (e.g., dimethyl sulfate for adenine/guanine) to map accessible nucleotides, followed by primer extension or next-generation sequencing for validation .

Advanced Research Questions

Q. How can researchers optimize carbodiimide-mediated coupling efficiency for surface functionalization?

Key factors include:

- pH : Optimal activity occurs at pH 4.5–6.0 for carboxyl activation.

- Co-reagents : Adding N-hydroxysuccinimide (NHS) stabilizes the reactive O-acylisourea intermediate, reducing hydrolysis and improving coupling yields .

- Solubility : Use polar aprotic solvents (e.g., acetonitrile) for stock solutions to prevent premature degradation .

- Competing reactions : Avoid amines in reaction buffers, as they quench the activated carboxyl intermediates.

Comparative studies show EDC often achieves higher yields than this carbodiimide, but the latter’s water solubility simplifies workflows in aqueous systems .

Q. How to resolve contradictions in carbodiimide reactivity data across different experimental systems?

Discrepancies may arise from:

- Sequence context : RNA/DNA secondary structures can shield nucleotides from modification. Validate reactivity with enzymatic probing (e.g., RNase T1) or mutational analysis .

- Buffer composition : Divalent cations (e.g., Mg²⁺) stabilize RNA structures, reducing carbodiimide access. Include EDTA in buffers to chelate ions and enhance reactivity .

- Temperature : Higher temperatures (e.g., 55°C vs. 37°C) denature nucleic acids, increasing modification efficiency in structured regions .

Q. What strategies mitigate non-specific modification during biomolecule conjugation?

- Quenching : Post-reaction, add excess glycine or ethanolamine to block residual activated groups .

- Purification : Use size-exclusion chromatography or dialysis to remove unreacted carbodiimide and byproducts .

- Surface blocking : Pre-treat aminated surfaces with bovine serum albumin (BSA) to minimize non-specific adsorption .

Q. How does carbodiimide chemistry compare to alternative crosslinking methods (e.g., glutaraldehyde) in polysaccharide modification?

Unlike glutaraldehyde, which forms heterogeneous Schiff bases, carbodiimides enable site-specific amide bond formation between carboxyl and amine groups. For example, in reducing uronic acid residues of Sophora flavescens polysaccharides, carbodiimide activation followed by NaBH₄ reduction produced stable, neutral sugar derivatives for structural analysis . This method avoids chain cleavage, preserving polysaccharide integrity .

Key Considerations for Experimental Design

- Storage : Store desiccated at –20°C to prevent hydrolysis; shelf life is ~6 months .

- Toxicity : Use gloves and eye protection; the compound can cause skin/eye irritation .

- Validation : Always confirm conjugation or modification efficiency via SDS-PAGE, mass spectrometry, or functional assays (e.g., binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.